Faralimomab is a recombinant monoclonal antibody that targets human interferon alpha 1, classified as an immunotherapeutic agent. This compound is part of a broader class of biologics used in various therapeutic applications, particularly in the modulation of immune responses. Faralimomab has garnered attention for its potential uses in treating autoimmune diseases and certain cancers by enhancing the body's immune response.
Faralimomab is derived from the genetic engineering of mammalian cells, specifically Chinese Hamster Ovary cells, which are commonly used for producing recombinant proteins due to their ability to perform post-translational modifications similar to those in humans. The production process typically involves the transfection of these cells with a plasmid containing the gene encoding the monoclonal antibody, followed by selection and amplification of the expressing clones.
Faralimomab falls under the category of monoclonal antibodies, specifically targeting cytokines. It is classified as an immunoconjugate due to its potential use in targeted therapy, where it can be conjugated with other therapeutic agents to enhance specificity and efficacy against target cells.
The synthesis of Faralimomab involves several key steps:
Technical details include optimizing conditions such as temperature, pH, and nutrient composition in the growth medium to maximize yield and functionality of the produced antibody.
Faralimomab's molecular structure consists of two heavy chains and two light chains linked by disulfide bonds, forming a Y-shaped configuration typical of immunoglobulins. The specific arrangement of amino acids determines its binding affinity and specificity for human interferon alpha 1.
The molecular weight of Faralimomab is approximately 150 kDa, with a complex glycosylation pattern that influences its stability and activity in biological systems. Detailed structural data can be obtained through techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
The primary chemical reactions involving Faralimomab include:
Technical details about these reactions involve understanding the kinetics of binding and the stability of conjugated forms under physiological conditions.
Faralimomab functions by binding to human interferon alpha 1, which enhances signaling pathways associated with immune activation. This interaction promotes the proliferation and activation of immune cells such as T-cells and natural killer cells, leading to an increased anti-tumor response or modulation of autoimmune conditions.
Research indicates that Faralimomab can significantly increase the levels of various cytokines involved in immune responses, demonstrating its potential efficacy in clinical applications.
Relevant analyses often involve high-performance liquid chromatography for purity assessment and enzyme-linked immunosorbent assay for activity evaluation.
Faralimomab has several scientific uses:
Faralimomab (developmental code: 64G12) is a murine monoclonal antibody (mAb) classified under the immunoglobulin G1 (IgG1) subclass. Its molecular weight is 145.34 kDa, consistent with the tetrameric structure typical of IgG antibodies, comprising two identical heavy chains (~50 kDa each) and two identical light chains (~25 kDa each) linked by disulfide bonds [1] [8]. The domain architecture follows the canonical IgG framework:
The hinge region of murine IgG1 is relatively short (15 amino acids) and contains two interchain disulfide bonds, conferring moderate flexibility for antigen binding while limiting complement activation compared to other subclasses like IgG3 [10]. Faralimomab’s Fc region lacks glycosylation modifications typical of therapeutic antibodies, as it retains the native murine sequence [1] [6].
Table 1: Structural Properties of Faralimomab as Murine IgG1
Property | Specification |
---|---|
Heavy Chain Class | Gamma 1 (γ1) |
Light Chain Type | Kappa (κ) or Lambda (λ)* |
Molecular Weight | 145.34 kDa |
Hinge Region Length | ~15 amino acids |
Interchain Disulfide Bonds | 2 bonds |
Fc Glycosylation | Absent (native murine sequence) |
Exact light chain type unspecified in available literature [8] [10].
Faralimomab targets human interferon alpha-1 (IFNA1), a cytokine critical in antiviral and immune responses. Its epitope specificity involves conformational recognition of IFNA1’s tertiary structure, primarily through complementarity-determining regions (CDRs) within the Fab domains. The antibody’s binding disrupts IFNA1’s interaction with the IFNAR1/IFNAR2 receptor complex, neutralizing its biological activity [4] [8].
Key binding kinetics include:
Table 2: Faralimomab-IFNA1 Binding Characteristics
Parameter | Description |
---|---|
Epitope Type | Conformational (discontinuous) |
Target Region | Helix A, Loop AB, Helix F of IFNA1 |
Neutralization Mechanism | Blocks IFNAR1/IFNAR2 receptor docking |
Assay Validation | ELISA, SPR, Functional Neutralization Assays |
Interferon alpha subtypes share >70% sequence homology, posing challenges for antibody specificity. Faralimomab exhibits high selectivity for IFNA1 but demonstrates variable cross-reactivity with other subtypes:
Cross-reactivity was assessed via:
Table 3: Cross-Reactivity of Faralimomab with IFN-Alpha Subtypes
Subtype | *Amino Acid Homology vs. IFNA1 | Cross-Reactivity | Functional Neutralization |
---|---|---|---|
IFNA1 | 100% | High | Yes |
IFNA2 | 89% | High | Partial |
IFNA13 | 85% | Moderate | Partial |
IFNA4 | 76% | Low | No |
IFNA8 | 73% | Undetectable | No |
Homology in epitope regions (helix A, loop AB, helix F) [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7